

fundamental reactivity of the oxime group in p-(Dimethylamino)benzaldehyde oxime

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Compound of Interest

Compound Name: *p*-(Dimethylamino)benzaldehyde
oxime

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An In-depth Technical Guide on the Fundamental Reactivity of the Oxime Group in **p-(Dimethylamino)benzaldehyde Oxime**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and fundamental reactivity of the oxime group in **p-(Dimethylamino)benzaldehyde oxime**. The presence of a strong electron-donating p-dimethylamino group significantly influences the electronic structure and reactivity of the oxime moiety, making it a subject of interest in organic synthesis and medicinal chemistry.

Synthesis of p-(Dimethylamino)benzaldehyde Oxime

The synthesis of **p-(Dimethylamino)benzaldehyde oxime** is typically achieved through a two-step process. The first step involves the formation of the precursor, p-(Dimethylamino)benzaldehyde (DMAB), followed by its oximation.^[1]

Synthesis of p-(Dimethylamino)benzaldehyde (Precursor)

A common and well-established method for the synthesis of the aldehyde precursor is the Vilsmeier-Haack reaction.^[1] Another method involves the condensation of dimethylaniline,

formaldehyde, and p-nitrosodimethylaniline, followed by hydrolysis.[2]

Synthesis of p-(Dimethylamino)benzaldehyde Oxime

The oximation is a condensation reaction between the p-(Dimethylamino)benzaldehyde precursor and hydroxylamine hydrochloride in the presence of a base.[1] Modern approaches may utilize microwave irradiation to accelerate the reaction.[1]

Experimental Protocols

Protocol 1: Synthesis of p-(Dimethylamino)benzaldehyde (Vilsmeier-Haack Reaction)[1]

- Materials: N,N-dimethylaniline, phosphorus oxychloride (POCl_3), dimethylformamide (DMF), ice, saturated aqueous sodium acetate.
- Procedure:
 - Cool 440 g (6 moles) of dimethylformamide in a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser in an ice bath.
 - Add 253 g (1.65 moles) of phosphorus oxychloride dropwise with stirring.
 - After the initial exothermic reaction subsides, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise.
 - Heat the reaction mixture on a steam bath with stirring for 2 hours.
 - Cool the mixture and pour it over 1.5 kg of crushed ice.
 - Neutralize the solution to a pH of 6–8 by adding approximately 1.5 L of saturated aqueous sodium acetate solution with vigorous stirring.
 - Allow the mixture to stand overnight in a refrigerator.
 - Filter the crystalline precipitate by suction and wash it several times with water.

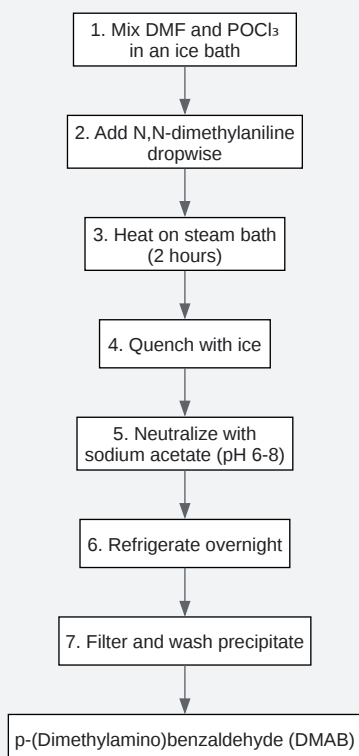
- The product can be further purified by recrystallization or by dissolving in dilute hydrochloric acid and reprecipitating with a dilute sodium hydroxide solution.

Protocol 2: Microwave-Assisted Synthesis of p-(Dimethylamino)benzaldehyde Oxime[1]

- Materials: p-(Dimethylamino)benzaldehyde, hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$), anhydrous sodium carbonate (Na_2CO_3), ethanol, ethyl acetate, water.
- Procedure:
 - Dissolve p-(Dimethylamino)benzaldehyde, 1.2-1.3 equivalents of hydroxylamine hydrochloride, and 1.3-1.4 equivalents of anhydrous sodium carbonate in ethanol (e.g., 3 mL for 0.10 g of aldehyde).
 - Place the mixture in a microwave reactor and heat to 90°C with a power of 300W for approximately 5 minutes.
 - Monitor the reaction completion using thin-layer chromatography (TLC) or gas chromatography (GC).
 - After completion, remove the solvent under reduced pressure.
 - The residue is taken up in a mixture of ethyl acetate and water for extraction.
 - Separate the organic phase, dry it with anhydrous sodium sulfate, filter, and concentrate to obtain the product.

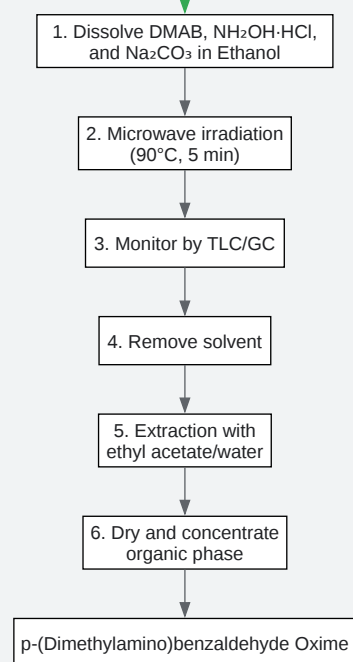
Experimental Workflow: Synthesis of p-(Dimethylamino)benzaldehyde Oxime

Part A: Precursor Synthesis (Vilsmeier-Haack)



Use as starting material

Part B: Oximation (Microwave-Assisted)

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **p-(Dimethylamino)benzaldehyde oxime**.

Physicochemical Properties

A summary of the key physicochemical properties of **p-(Dimethylamino)benzaldehyde oxime** is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₂ N ₂ O	[3][4]
Molecular Weight	164.20 g/mol	[3][5]
CAS Number	2929-84-2	[3][4]
Appearance	White crystalline powder	[6]
Boiling Point	276.4°C at 760 mmHg	[4]
Flash Point	120.9°C	[4]
Density	1.02 g/cm ³	[4]
Solubility	>24.6 µg/mL in aqueous solution at pH 7.4	[3][5]
LogP	1.56070	[4]

Fundamental Reactivity of the Oxime Group

The reactivity of the oxime group in this molecule is significantly modulated by the p-substituted dimethylamino group, a strong electron-donating group.[6][7] This group increases electron density in the aromatic ring and influences the electronic properties of the C=N-OH system.

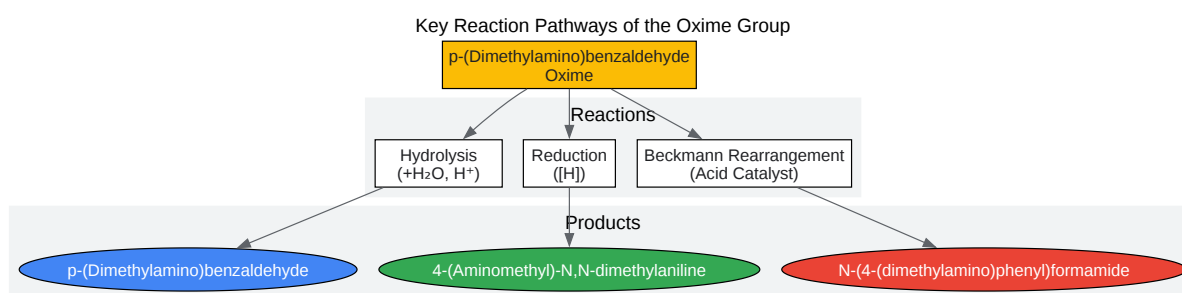
Electronic Influence of the p-(Dimethylamino) Group

The dimethylamino group exerts a strong positive mesomeric effect (+M), donating electron density to the benzene ring through resonance. This increased electron density extends to the oxime group, affecting its polarity and the stability of reaction intermediates. For instance, it can stabilize carbocation intermediates that might form during certain reactions.[6][7] Conversely, this electron-donating nature can decrease the electrophilicity of the imine carbon.[8]

Key Reactions

The oxime functional group is versatile and can undergo several fundamental reactions, including hydrolysis, reduction, and rearrangement.[9]

- Hydrolysis: Like other oximes, **p-(Dimethylamino)benzaldehyde oxime** can be hydrolyzed back to its parent aldehyde, p-(Dimethylamino)benzaldehyde, and hydroxylamine, typically under acidic conditions.[9][10]
- Reduction: The oxime group can be reduced to the corresponding primary amine, yielding 4-(aminomethyl)-N,N-dimethylaniline. Various reducing agents can be employed for this transformation.
- Beckmann Rearrangement: This is a classic acid-catalyzed rearrangement of an oxime to an amide.[11][12] For an aldoxime like **p-(Dimethylamino)benzaldehyde oxime**, the migrating group is the hydrogen atom, which typically leads to the formation of a nitrile under certain conditions.[12] However, the rearrangement to a primary amide (formamide derivative) is also possible.[11][13] The reaction proceeds via protonation of the hydroxyl group, followed by a 1,2-shift of the group anti-periplanar to the leaving water molecule.[14][15]



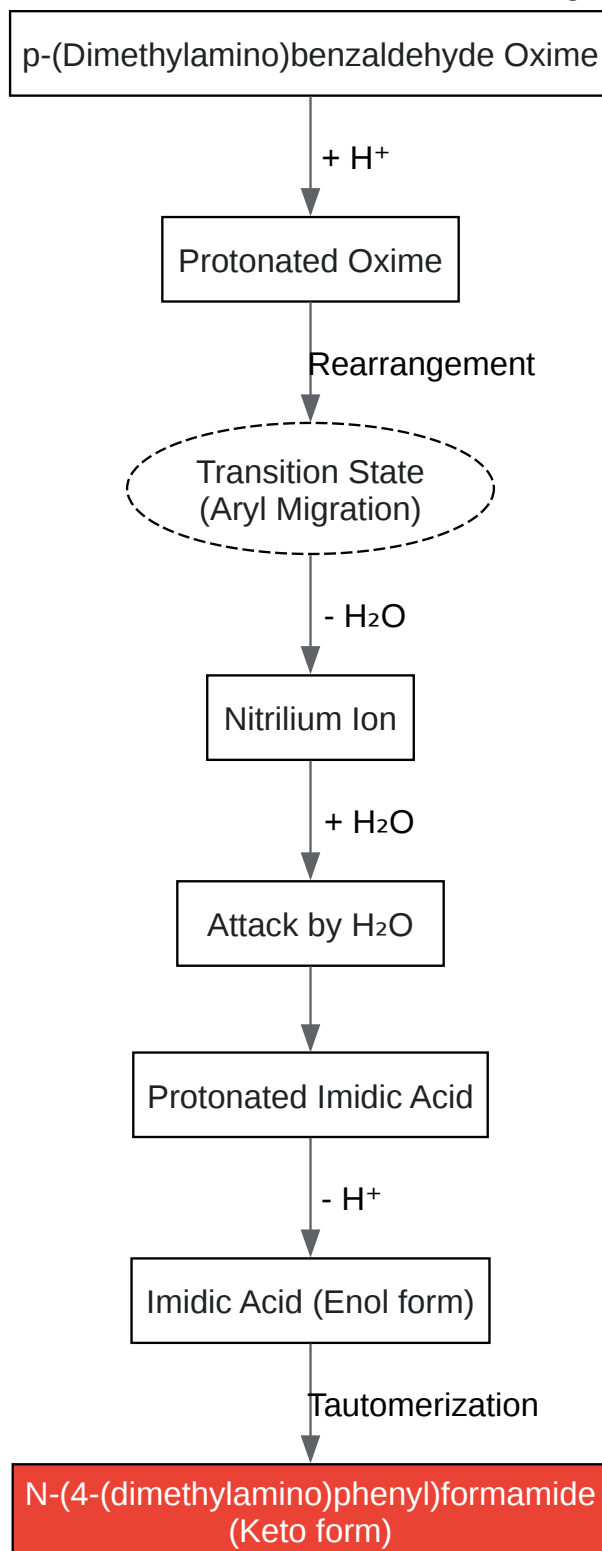
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Caption: Fundamental reactivity of **p-(Dimethylamino)benzaldehyde oxime**.

Detailed Mechanism: The Beckmann Rearrangement

The Beckmann rearrangement is a signature reaction of oximes.^[11] The process for **p-(Dimethylamino)benzaldehyde oxime** is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group (H₂O).^{[12][14]} This is followed by the migration of the aryl group to the electron-deficient nitrogen atom, with the simultaneous departure of water.^[12] The resulting nitrilium ion is then attacked by water, and after deprotonation and tautomerization, the final amide product is formed.^[13]

Mechanism of the Beckmann Rearrangement

[Click to download full resolution via product page](#)Caption: Beckmann rearrangement of **p-(Dimethylamino)benzaldehyde oxime**.

Applications in Research and Development

While the precursor, p-(Dimethylamino)benzaldehyde (DMAB or Ehrlich's reagent), is widely used in analytical chemistry for the colorimetric determination of various compounds like primary amines and indoles, the oxime derivative is not suitable for these applications.[3][16] The formation of the oxime renders the aldehyde group unreactive for the condensation reactions central to these assays.[3]

However, the reactivity of the oxime group itself opens up synthetic possibilities. **p-(Dimethylamino)benzaldehyde oxime** can serve as a precursor for:

- **Amide Synthesis:** Through the Beckmann rearrangement, it can be converted into N-(4-(dimethylamino)phenyl)formamide, a potentially useful building block.[13]
- **Amine Synthesis:** Reduction of the oxime provides a route to the corresponding primary amine.
- **Heterocyclic Chemistry:** The N-O bond of the oxime can be cleaved to generate iminyl radicals, which are versatile intermediates in the synthesis of nitrogen-containing heterocycles.[9]

The strong electron-donating properties of the dimethylamino group may also impart interesting electronic or biological properties to its derivatives, a field that warrants further exploration in drug discovery.[8]

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